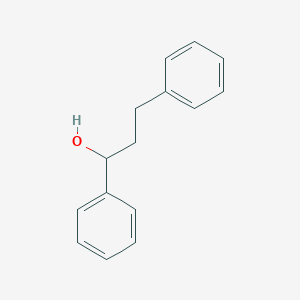

1,3-Diphenylpropan-1-ol

Description

Significance of Acyclic 1,3-Diols and Related Propanols in Chemical Research

Acyclic 1,3-diols are a class of organic compounds characterized by two hydroxyl (-OH) groups separated by a carbon atom. This structural motif is a key feature in numerous natural products and serves as a fundamental building block in modern organic synthesis. acs.org Chiral 1,3-diols, in particular, are highly prized as chiral ligands and auxiliaries, guiding the stereochemical outcome of chemical reactions to produce a single desired enantiomer—a critical requirement in the pharmaceutical industry. acs.org Their applications are widespread, appearing as intermediates in the synthesis of pharmaceuticals, cosmetics, and agricultural chemicals. acs.org

The 1,3-diol unit can be prepared through various methods, including the aldol (B89426) condensation followed by reduction. wikipedia.org A significant aspect of their utility in synthesis is the ability to protect the two hydroxyl groups simultaneously, often by forming a cyclic acetal. This allows chemists to perform reactions on other parts of the molecule without affecting the diol functionality. wikipedia.orgchem-station.com The development of spatially diverse small molecule libraries for drug discovery and other screening purposes also utilizes 1,3-diol scaffolds. nih.gov While the simpler 1,3-propanediol (B51772) is a significant industrial chemical produced via fermentation for polymers like polytrimethylene terephthalate (B1205515) (PTT), the principles of its utility underscore the value of the 1,3-diol functional group in more complex molecules like 1,3-diphenylpropan-1-ol. chemmethod.comfrontiersin.org

Historical Context of Diphenyl Substituted Alcohols in Synthetic Chemistry

Diphenyl-substituted alcohols, such as diphenylmethanol (B121723) and its derivatives, have long been important building blocks in the synthesis of perfumes, pharmaceuticals, and other fine chemicals. nih.gov Historically, their synthesis often relied on classic reactions like the Grignard reaction, where an organomagnesium halide adds to a carbonyl compound. chemicalbook.com For instance, the synthesis of the isomeric 1,1-diphenylpropan-1-ol can be achieved using a Grignard reagent. chemicalbook.com

Another cornerstone of historical organic synthesis, the Friedel-Crafts alkylation, has also been employed to create the carbon skeleton of these molecules. nih.gov The Williamson ether synthesis, first reported in 1850, is a fundamental reaction for converting alcohols into ethers, highlighting the reactivity of the hydroxyl group present in these structures. masterorganicchemistry.com The development of organometallic chemistry, with some of the first organozinc compounds prepared by Edward Frankland in 1848, laid the groundwork for many of the carbon-carbon bond-forming reactions used to synthesize complex alcohols. wikipedia.org Over time, research has focused on overcoming the limitations of these classical methods, such as the use of harsh reagents and the lack of selectivity, leading to the more refined synthetic strategies seen today. nih.gov

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily focused on developing more efficient, selective, and environmentally benign synthetic methodologies. A significant objective is the move away from traditional transition-metal catalysts and harsh reagents. nih.gov Recent studies have demonstrated novel pathways, such as the β-alkylation of secondary alcohols or transition-metal-free radical coupling, to produce this compound in excellent yields. nih.govresearchgate.net These methods represent a greener approach to synthesis.

Another key area of research is the development of asymmetric syntheses to produce enantiomerically pure this compound. google.com The optical purity of the compound is crucial for its potential applications in pharmaceuticals and as a chiral auxiliary. Patents have been filed for methods that utilize chiral catalysts, such as L-proline or D-proline, to achieve this goal. google.com

Furthermore, there is a growing interest in optimizing the reaction process itself. Research involving the use of online NMR spectroscopy to monitor and control the Grignard synthesis of this compound points to a trend towards greater automation and reproducibility in chemical synthesis. researchgate.net While direct research into the biological activity of this compound is not extensive, related structures such as 1,3-diphenylpropan-1-one derivatives are being investigated as allosteric modulators and cytotoxic agents. researchgate.netnih.gov This suggests that a potential future research avenue for this compound and its derivatives lies in medicinal chemistry and the exploration of their therapeutic properties.

Table 2: Selected Synthetic Routes to this compound

| Starting Materials | Reagents and Conditions | Key Features | Source |

|---|---|---|---|

| 1-Phenylethanol (B42297) and Benzyl (B1604629) alcohol | Iridium(I) complexes, base, toluene (B28343), 383 K | Catalytic β-alkylation using a borrowing hydrogen process. | researchgate.net |

| 1-Phenylethanol and Benzyl alcohol | t-BuONa, inert atmosphere | Transition-metal-free radical coupling, green synthesis. | nih.gov |

| 3-Phenylpropionaldehyde and Phenylmagnesium bromide | Tetrahydrofuran, 0-20 °C, inert atmosphere | Classic Grignard reaction. | chemicalbook.com |

| Benzaldehyde (B42025) and Acetophenone (B1666503) | Dibenzylamine (B1670424) trifluoroacetate (B77799), L-proline or D-proline, followed by Huang-Minlon reduction | Asymmetric synthesis to obtain optically pure products. | google.com |

| p-Substituted 1-phenylethanol and p-substituted benzyl alcohol | Ferrocene (B1249389) formaldehyde (B43269) catalyst, NaOH, 125-135 °C | Method for synthesizing substituted derivatives. | google.com |

Properties

IUPAC Name |

1,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRQODFKFKHCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14097-24-6 | |

| Record name | NSC69141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1,3 Diphenylpropan 1 Ol

Classical Approaches to 1,3-Diphenylpropan-1-ol Synthesis

Traditional methods for synthesizing this compound rely on well-established and robust reactions in organic chemistry. These include the addition of organometallic reagents to carbonyl compounds and the reduction of ketones.

The Grignard reaction, discovered by François Auguste Victor Grignard, is a cornerstone for the formation of carbon-carbon bonds. wikipedia.org It involves the addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon atom of a carbonyl group. wikipedia.orgchemistrysteps.com This reaction is highly effective for synthesizing secondary alcohols from aldehydes. leah4sci.comchemguide.co.uk

A direct and classical synthesis of this compound involves the reaction of 3-Phenylpropionaldehyde with Phenylmagnesium Bromide. chemicalbook.com In this process, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com This addition forms a tetrahedral intermediate, which upon acidic workup, is protonated to yield the final secondary alcohol, this compound. chemistrysteps.comchemguide.co.uk The reaction must be conducted under anhydrous conditions, as Grignard reagents react readily with protic solvents like water, which would quench the reagent and prevent the desired reaction. wikipedia.orgmiracosta.edu

Table 1: Reaction Conditions for Grignard Synthesis of this compound chemicalbook.com

| Parameter | Condition |

|---|---|

| Reactants | 3-Phenylpropionaldehyde, Phenylmagnesium Bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 - 20 °C |

| Reaction Time | 16 hours |

| Atmosphere | Inert Atmosphere |

| Reaction Type | Grignard Reaction |

Another fundamental approach to synthesizing this compound is through the reduction of its corresponding ketone, 1,3-Diphenylpropan-1-one. This transformation involves the conversion of a carbonyl group to a hydroxyl group and is a common step in organic synthesis. umn.edu

The reduction of 1,3-Diphenylpropan-1-one to this compound can be efficiently achieved using complex metal hydrides such as Lithium aluminum hydride (LiAlH₄) and Sodium borohydride (B1222165) (NaBH₄). researchgate.net These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. libretexts.orglibretexts.org The hydride attacks the carbonyl carbon, leading to the formation of an alkoxide intermediate that is subsequently protonated during workup to give the secondary alcohol. libretexts.orglibretexts.org

LiAlH₄ is a very powerful reducing agent, capable of reducing a wide variety of carbonyl compounds, including esters and carboxylic acids. libretexts.orgadichemistry.com Its high reactivity necessitates the use of anhydrous, non-protic solvents like diethyl ether or THF, as it reacts violently with water and other protic substances. adichemistry.comacs.org NaBH₄ is a milder and more selective reducing agent that typically reduces only aldehydes and ketones. umn.edumasterorganicchemistry.comyoutube.com Its lower reactivity allows it to be used in protic solvents like methanol (B129727) or ethanol (B145695). libretexts.orgchemguide.co.uk Studies have shown that the reduction of 1,3-diphenylpropan-1-one with both LiAlH₄ and NaBH₄ can be used to produce this compound. researchgate.net

Table 2: Comparison of Common Hydride Reducing Agents

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

|---|---|---|

| Reactivity | Very strong, less selective. adichemistry.comacs.org | Mild, more selective. masterorganicchemistry.comyoutube.com |

| Functional Groups Reduced | Aldehydes, ketones, esters, carboxylic acids, amides, nitriles. adichemistry.com | Primarily aldehydes and ketones. umn.edumasterorganicchemistry.com |

| Solvent Compatibility | Anhydrous, non-protic solvents (e.g., ether, THF). adichemistry.com | Protic solvents (e.g., methanol, ethanol) can be used. libretexts.orgchemguide.co.uk |

| Workup | Requires a careful, separate hydrolysis step. libretexts.orglibretexts.org | Protonation often occurs from the solvent itself. libretexts.org |

Reductive Methods for 1,3-Diphenylpropan-1-one to this compound

Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry increasingly focuses on developing catalytic methods that are more atom-economical and environmentally benign. Transition-metal catalysis offers powerful alternatives to classical stoichiometric reactions.

A sophisticated and atom-efficient route to this compound is the β-alkylation of a secondary alcohol with a primary alcohol, which proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nsf.gov This strategy uses a transition-metal catalyst (based on elements like Iridium, Ruthenium, Manganese, or Iron) to temporarily abstract hydrogen from the reactant alcohols, converting them into their corresponding carbonyl compounds in situ. colab.wsorganic-chemistry.orgnih.gov

For the synthesis of this compound, this can be exemplified by the reaction between 1-phenylethanol (B42297) (a secondary alcohol) and benzyl (B1604629) alcohol (a primary alcohol). nih.gov The catalytic cycle generally involves three key stages:

Oxidation: The catalyst oxidizes the primary and secondary alcohols to the corresponding aldehyde (benzaldehyde) and ketone (acetophenone). nsf.govorganic-chemistry.org

Condensation: A base-mediated aldol (B89426) condensation occurs between the generated ketone and aldehyde to form an α,β-unsaturated ketone (chalcone). nsf.govnih.gov

Reduction: The catalyst, which had stored the hydrogen from the initial oxidation step, then reduces the carbon-carbon double bond and the carbonyl group of the chalcone (B49325) intermediate to yield the final saturated alcohol, this compound, regenerating the catalyst in the process. nih.gov

This method is highly efficient, as it forms two new carbon-carbon bonds and a hydroxyl group in a single operation, with water being the only byproduct. nsf.gov

Table 3: Examples of Catalytic Systems for β-Alkylation of Alcohols

| Catalyst System | Reactants | Product | Reference |

|---|---|---|---|

| Iron(II) acetylacetonate (B107027) / NaOH | 1-Phenylethanol + Benzyl alcohol | This compound | nih.gov |

| [Cp*IrCl₂]₂ / NaOtBu | Secondary Alcohols + Primary Alcohols | β-Alkylated Secondary Alcohols | organic-chemistry.orgnih.gov |

| Manganese(I) complex | Secondary Alcohols + Primary Alcohols | β-Alkylated Secondary Alcohols | |

| Ruthenium(III)-NNN complex | Secondary Alcohols + Primary Alcohols | β-Alkylated Secondary Alcohols | colab.ws |

| Cobalt complex | Secondary Alcohols + Primary Alcohols | β-Alkylated Secondary Alcohols | nsf.gov |

Transition-Metal Catalyzed β-Alkylation of Alcohols

Iridium-Catalyzed β-Alkylation of 1-Phenylethanol with Benzyl Alcohols

The β-alkylation of secondary alcohols with primary alcohols is a powerful tool for constructing carbon-carbon bonds. In the synthesis of this compound, this involves the reaction of 1-phenylethanol with benzyl alcohol. Iridium catalysts have proven to be exceptionally efficient for this transformation. researchgate.netnih.gov

The general reaction scheme is as follows:

Figure 1 : General reaction scheme for the Iridium-catalyzed β-alkylation of 1-phenylethanol with benzyl alcohol.

Iridium(I) complexes featuring N-heterocyclic carbene (NHC) ligands are highly effective catalysts for the β-alkylation of secondary alcohols. nih.govcore.ac.ukresearchgate.net These complexes, often in conjunction with a base, facilitate the "borrowing hydrogen" methodology. nih.gov The NHC ligand's strong σ-donating ability stabilizes the iridium center, while its steric and electronic properties can be tuned to optimize catalytic activity and selectivity.

For instance, iridium(I)-cyclooctadiene complexes with O- or N-functionalized NHC ligands have demonstrated high efficiency in the β-alkylation of secondary alcohols with primary alcohols. nih.gov DFT calculations have shed light on the reaction mechanism, revealing that the iridium catalyst is involved in the crucial C-C bond formation step, which proceeds through an O-bound enolate reacting with an aldehyde. nih.gov A cationic iridium complex, [Ir(NCCH₃)(cod)(MeIm(2-methoxybenzyl))][BF₄], has shown excellent performance in the dehydrogenation of benzyl alcohol and the β-alkylation of 2-propanol with butan-1-ol, achieving high conversion and selectivity. nih.govresearchgate.net

| Catalyst | Substrates | Conditions | Conversion (%) | Selectivity (%) |

| [Ir(NCCH₃)(cod)(MeIm(2-methoxybenzyl))][BF₄] | 2-propanol, butan-1-ol | Base, 10 h | 94 | 99 (for heptan-2-ol) |

Table 1 : Performance of a cationic Iridium(I)-NHC complex in a model β-alkylation reaction. researchgate.net

Pincer iridium(III) dihydrido complexes are another class of highly active catalysts for β-alkylation reactions. nih.gov These complexes can be synthesized from iridium(I) precursors and exhibit comparable catalytic performance. nih.gov Mechanistic studies suggest that both iridium(I) and iridium(III) pincer complexes can activate benzyl alcohol. nih.gov DFT calculations point towards a common pincer iridium(I) hydrido species as a key intermediate in the borrowing hydrogen mechanism. researchgate.netnih.gov These catalysts are effective at low loadings, typically around 0.1 mol%, and operate efficiently in the presence of a sub-stoichiometric amount of base. researchgate.netnih.gov

Palladium-Catalyzed Cascade Reactions for Precursor Formation

Palladium catalysis is instrumental in cascade reactions that form precursors which can then be converted to this compound. These multi-step, one-pot reactions are highly efficient for building molecular complexity. For example, palladium-catalyzed annulation/acyl migration cascade reactions have been used to synthesize N-fused polycyclic indoles. researchgate.net While not a direct synthesis of this compound, these cascade strategies demonstrate the power of palladium catalysis in forming complex carbocyclic and heterocyclic frameworks from simpler starting materials, which can be precursors to the target molecule. researchgate.netescholarship.org

Cobalt(II)-Coordinated MOF Catalysts for β-Alkylation

Cobalt-based catalysts, particularly those incorporated into Metal-Organic Frameworks (MOFs), are emerging as cost-effective and sustainable alternatives to precious metal catalysts. nih.govcsic.escsic.es Co(II)-containing MOFs can act as heterogeneous catalysts for various organic transformations, including oxidation reactions which are a key step in the borrowing hydrogen cycle. researchgate.net These MOFs provide a high concentration of accessible, coordinatively unsaturated, and redox-active Co(II) sites. csic.es While direct application to the synthesis of this compound is an area of ongoing research, the catalytic activity of Co-MOFs in related alcohol oxidation and alkylation reactions suggests their potential. For instance, cobalt pincer complexes have been successfully used in the alkylation of secondary alcohols with primary alcohols. nih.gov

| Catalyst System | Reaction Type | Key Features |

| Co(II)-pincer complexes | Alkylation of secondary alcohols | Broad substrate scope, mild conditions. nih.gov |

| Co-MOFs | Oxidation of olefins | Heterogeneous, recyclable, redox-active sites. csic.esresearchgate.net |

Table 2 : Cobalt-based catalysts for reactions relevant to β-alkylation.

Ruthenium(II) Catalyzed Alkylation Reactions

Ruthenium(II) complexes are also highly effective for C-C bond formation via alcohol activation through the borrowing hydrogen strategy. researchgate.net Bifunctional Ru(II) complexes can catalyze the one-pot β-alkylation of secondary alcohols with primary alcohols in high yields with low catalyst loading. researchgate.net Similar to iridium-catalyzed systems, the mechanism involves dehydrogenation of the alcohols to form carbonyl compounds, followed by an aldol condensation and subsequent hydrogenation. researchgate.net Ruthenium pincer complexes have also been developed for the α-alkylation of ketones with alcohols, a related transformation. nih.gov

Organocatalytic Syntheses of this compound

Organocatalysis offers a metal-free alternative for the synthesis of this compound. A patented method describes a two-step process starting from benzaldehyde (B42025) and acetophenone (B1666503). google.com

Catalytic Aldol Reaction: Benzaldehyde and acetophenone undergo a catalytic reaction in the presence of dibenzylamine (B1670424) trifluoroacetate (B77799) and an organocatalyst (L-proline or D-proline) to yield 3-hydroxy-1,3-diphenyl-1-propanone.

Reduction: The resulting ketone is then subjected to a Huang Minlon reduction to afford this compound. google.com

This method is noted for its operational simplicity and cost-effectiveness. google.com

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | Benzaldehyde, Acetophenone | Dibenzylamine trifluoroacetate, L-proline or D-proline | 3-hydroxy-1,3-diphenyl-1-propanone |

| 2 | 3-hydroxy-1,3-diphenyl-1-propanone | Ethylene glycol, hydrazine (B178648) hydrate, potassium hydroxide (B78521) | This compound |

Table 3 : Organocatalytic route to this compound. google.com

Green Chemistry Approaches to this compound

In line with the principles of green chemistry, which aim to reduce waste and utilize more environmentally benign substances, several innovative methods for synthesizing this compound have been developed. nih.govrsc.org These approaches prioritize the use of non-toxic reagents, transition-metal-free conditions, and efficient, atom-economical reactions.

Transition-Metal-Free Radical Coupling of Aromatic Alcohols

A notable green synthetic route involves the direct β-alkylation of a secondary alcohol with a primary alcohol under transition-metal-free conditions. nih.govresearchgate.net Specifically, this compound can be synthesized with excellent yield via the radical coupling of 1-phenylethanol and benzyl alcohol. nih.govresearchgate.net This method provides a simple, less toxic, and cost-effective pathway that avoids the use of conventional transition metal catalysts and external oxidants. nih.gov The reaction proceeds readily in an inert atmosphere, demonstrating good tolerance for various functional groups on the benzyl alcohol substrate. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Key Reagent | Conditions | Yield |

| 1-Phenylethanol | Benzyl Alcohol | t-BuONa | Toluene (B28343), 140°C, 20h, Argon atm. | 95% researchgate.net |

In the transition-metal-free radical coupling of alcohols, sodium tert-butoxide (t-BuONa) plays a crucial dual role as both a base and a radical initiator. nih.govresearchgate.net Unlike conventional borrowing hydrogen processes that require metal-catalyzed dehydrogenation, this system relies on t-BuONa to drive the reaction. nih.gov The proposed mechanism suggests that the strong base deprotonates both the primary and secondary alcohols. nih.gov This is followed by a single electron transfer event, leading to the formation of reactive radical anions. nih.govresearchgate.net The subsequent radical coupling affords the desired β-alkylated alcohol, this compound. nih.gov

Utilization of Methanol as Solvent in Catalytic Hydrogenation

Methanol is frequently utilized as a solvent in the catalytic hydrogenation of various substrates to produce saturated compounds. rsc.orgreddit.com In the context of synthesizing this compound, a relevant process is the catalytic transfer hydrogenation of chalcone (1,3-diphenyl-2-propen-1-one), which is a common precursor. rsc.orgnih.gov In such reactions, methanol can serve not only as the solvent but also as the hydrogen donor.

For instance, the C=C bond of chalcone can be selectively hydrogenated to produce 1,3-diphenylpropan-1-one, which can then be further reduced to this compound. rsc.org One documented system for this transfer hydrogenation employs an iridium catalyst with cesium hydroxide monohydrate (CsOH·H₂O) as a base in methanol at 80°C. rsc.org The choice of solvent can significantly impact reaction rates and selectivities by altering the free energies of species in the liquid phase and at the catalyst's surface. rsc.org While various alcohols can be used, methanol is a common and effective choice for many hydrogenation reactions. reddit.com

Multi-Component and Tandem Reaction Sequences for this compound and its Precursors

The previously discussed synthesis starting from benzaldehyde and acetophenone is a prime example of a tandem (or sequential) reaction. google.com The sequence begins with a proline-catalyzed cross-aldol condensation to form 3-hydroxy-1,3-diphenyl-1-acetone, which is then subjected to a Huang-Minlon reduction in a subsequent step to yield the final alcohol. google.comyoutube.com The initial cross-aldol condensation itself is a type of multi-component reaction, as it combines two different carbonyl compounds (benzaldehyde and acetophenone) to create a more complex molecule in one step. testbook.com L-proline has been shown to be an effective catalyst for various one-pot, multi-component reactions leading to complex molecular scaffolds. researchgate.net Such strategies are highly valued in organic synthesis as they streamline the production of target molecules like this compound.

Aldol-Tishchenko Reaction Pathways

The Aldol-Tishchenko reaction is a powerful tandem, or sequential, reaction in organic synthesis that combines an aldol addition with a Tishchenko reaction to produce 1,3-diol monoesters. wikipedia.orgorganicreactions.org This methodology is particularly noted for its ability to establish specific stereochemical relationships in the final product. While the direct product is a monoester of a 1,3-diol rather than this compound itself, the reaction's core mechanism involves the formation of a β-hydroxy ketone intermediate, which is structurally pivotal and related to the synthesis of 1,3-disubstituted propanol (B110389) frameworks.

Research into catalytic asymmetric versions of this reaction has highlighted its efficiency and stereocontrol. nih.gov For instance, a direct catalytic asymmetric Aldol-Tishchenko reaction has been developed that effectively couples various ketones and aldehydes. nih.gov By linking a reversible aldol reaction with an irreversible Tishchenko reaction, this method overcomes the common issue of retro-aldol cleavage and delivers the desired products in high yield and stereoselectivity. nih.gov

Detailed findings from studies on direct catalytic asymmetric Aldol-Tishchenko reactions demonstrate the robustness of this pathway. The use of a chiral lanthanum-lithium-BINOL complex (LaLi₃(BINOL)₃) as a catalyst has proven effective. nih.gov Mechanistic studies revealed that while the initial aldol byproducts were often racemic and non-diastereoselective, the final Tishchenko products were formed with high enantiocontrol, indicating that the hydride transfer (Tishchenko step) is the stereodetermining step of the sequence. nih.govillinois.edu

The table below summarizes the results from selected catalytic asymmetric Aldol-Tishchenko reactions, illustrating the high yields and selectivities achievable with this methodology. nih.gov

Table 1: Performance of a Catalytic Asymmetric Aldol-Tishchenko Reaction Data sourced from studies on various ketone and aldehyde substrates. nih.gov

| Ketone Substrate | Aldehyde Substrate | Catalyst Loading (mol %) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| Acetone | Benzaldehyde | 10 | 88 | >98:2 | 92 |

| Acetone | 4-Chlorobenzaldehyde | 10 | 91 | >98:2 | 93 |

| Acetone | 2-Naphthaldehyde | 10 | 90 | >98:2 | 95 |

| Acetophenone | 3-Phenylpropanal | 10 | 96 | >98:2 | 84 |

| Cyclopentanone | Benzaldehyde | 10 | 80 | >98:2 | 95 |

Stereoselective Synthesis and Chiral Induction in 1,3 Diphenylpropan 1 Ol

Enantioselective Reduction of 1,3-Diphenylpropan-1-one

The enantioselective reduction of the prochiral ketone, 1,3-diphenylpropan-1-one (also known as benzylacetophenone or hydrochalcone), is a direct and efficient route to optically active 1,3-diphenylpropan-1-ol. researchgate.nethmdb.ca This transformation relies on the use of chiral catalysts or reagents to influence the stereochemical outcome of the reduction, leading to a preponderance of one enantiomer over the other.

Chiral Hydride Reagents for Enantioselective Reduction

Chiral hydride reagents are instrumental in achieving high enantioselectivity in the reduction of ketones. These reagents are typically formed by modifying common hydride sources, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), with chiral ligands. researchgate.netlibretexts.orgchemistrysteps.com The chiral environment created by the ligand dictates the facial selectivity of hydride attack on the carbonyl group, resulting in the preferential formation of either the (R)- or (S)-enantiomer of the alcohol.

The modification of powerful reducing agents like LiAlH₄ and the milder NaBH₄ with chiral ligands is a widely explored strategy for asymmetric ketone reduction. researchgate.netlibretexts.orgchemistrysteps.commasterorganicchemistry.comquora.com The polarity of the metal-hydrogen bond in these hydrides makes them effective sources of nucleophilic hydride. libretexts.org While LiAlH₄ is a more potent reducing agent than NaBH₄, both can be rendered enantioselective through the introduction of a chiral environment. libretexts.orgmasterorganicchemistry.com

In the context of reducing 1,3-diphenylpropan-1-one, the use of LiAlH₄ modified with chiral ligands has been investigated. However, these attempts have generally resulted in low enantioselectivity, predominantly yielding (S)-1,3-diphenylpropan-1-ol. researchgate.net Interestingly, an increase in the substitution of hydrogen atoms in LiAlH₄ with certain chiral ligands was found to decrease the enantiomeric purity of the resulting (S)-alcohol. researchgate.net

Conversely, the reduction of 1,3-diphenylpropan-1-one using NaBH₄ modified with specific chiral ligands has shown a preference for the formation of (R)-1,3-diphenylpropan-1-ol. researchgate.net The choice of the chiral ligand and reaction conditions plays a crucial role in determining the degree and direction of enantioselectivity.

Levoglucosenone (B1675106), a readily available and optically pure enone derived from cellulose, has emerged as a promising chiral platform for asymmetric synthesis. researchgate.netfrontiersin.org Its hydroxy derivatives have been explored as chiral inducers for the enantioselective reduction of 1,3-diphenylpropan-1-one. researchgate.net

Studies involving the modification of LiAlH₄ with hydroxy derivatives of levoglucosenone for the reduction of 1,3-diphenylpropan-1-one have demonstrated low enantioselectivity, with a slight preference for the (S)-enantiomer. researchgate.net In contrast, when these same hydroxy derivatives were used to partially neutralize NaBH₄, the reduction of 1,3-diphenylpropan-1-one led to the preferential formation of (R)-1,3-diphenylpropan-1-ol. researchgate.net

The addition of acetic acid (AcOH) and tetrabutylammonium (B224687) chloride (Bu₄NCl) to the NaBH₄/levoglucosenone derivative system was found to enhance the optical purity of the resulting (R)-alcohol. researchgate.net Among the various hydroxy derivatives of levoglucosenone tested, unsaturated alcohols proved to be the most effective in inducing enantioselectivity. researchgate.net It is hypothesized that creating more sterically bulky chiral ligands from levoglucosenone, while preserving the double bond, could lead to even higher levels of enantioselectivity. researchgate.net

Asymmetric Synthesis of Chiral 1,3-Amino Alcohol Derivatives of this compound

Chiral 1,3-amino alcohols are ubiquitous structural motifs in a wide array of natural products and pharmaceutically active compounds. researchgate.netresearchgate.net Consequently, the development of stereoselective methods for their synthesis is of significant interest. sioc-journal.cn Asymmetric approaches to 1,3-amino alcohol derivatives related to this compound often involve the use of chiral precursors or diastereoselective reduction strategies.

Sulfinimine Precursors in Asymmetric Synthesis

Enantiomerically pure sulfinimines, also known as thiooxime S-oxides, are valuable building blocks for the asymmetric synthesis of amine derivatives. temple.edunih.gov These compounds can be prepared in high yields from aldehydes and serve as precursors to chiral β-amino ketones. nih.gov The use of N-sulfinyl imines allows for highly diastereoselective additions to aldehydes, leading to β-hydroxy-N-sulfinyl imine products. nih.gov

Subsequent reduction of these intermediates provides access to both syn- and anti-1,3-amino alcohol derivatives with excellent diastereomeric ratios. nih.gov This methodology has been applied to the synthesis of various piperidine-containing syn- and anti-1,3-amino alcohols. temple.edu

Diastereoselective Reduction of β-Amino Ketones

The diastereoselective reduction of β-amino ketones is a powerful strategy for accessing either syn- or anti-1,3-amino alcohols. nih.govnih.govrsc.orgresearchgate.net The stereochemical outcome of the reduction can often be controlled by the choice of the reducing agent and the nature of the protecting group on the nitrogen atom. nih.govnih.gov

For instance, the reduction of β-amino ketones with samarium(II) iodide has been shown to exhibit a divergence in selectivity based on the N-protecting group. nih.govnih.gov N-acyl derivatives tend to yield the 1,3-syn diastereomer as the major product, while N-aryl derivatives predominantly afford the 1,3-anti diastereomer. nih.gov This allows for the selective synthesis of either diastereomer by simply modifying the protecting group. nih.gov Pilli and coworkers have also reported stereoselective routes to anti- and syn-N-aryl-β-amino alcohols using Et₃BHLi and Zn(BH₄)₂, respectively. nih.govrsc.org

Data Tables

Table 1: Enantioselective Reduction of 1,3-Diphenylpropan-1-one with Modified Hydride Reagents

| Hydride Reagent | Chiral Modifier | Major Enantiomer | Reference |

| LiAlH₄ | Hydroxy derivatives of levoglucosenone | (S)-1,3-Diphenylpropan-1-ol | researchgate.net |

| NaBH₄ | Hydroxy derivatives of levoglucosenone | (R)-1,3-Diphenylpropan-1-ol | researchgate.net |

Table 2: Diastereoselective Reduction of β-Amino Ketones

| Substrate | Reducing Agent | Major Diastereomer | Reference |

| N-acyl β-amino ketones | Samarium(II) iodide | 1,3-syn | nih.gov |

| N-aryl β-amino ketones | Samarium(II) iodide | 1,3-anti | nih.gov |

| N-aryl-β-amino ketones | Et₃BHLi | anti | rsc.org |

| N-aryl-β-amino ketones | Zn(BH₄)₂ | syn | rsc.org |

Resolution Techniques for Enantiomerically Pure this compound Derivatives

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds. For alcohols like this compound, which possess a chiral center at the carbinol carbon, resolution is necessary to isolate the individual (R)- and (S)-enantiomers. One of the classical and most effective methods for achieving this is through the formation of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated by conventional laboratory techniques.

Diester Formation with Chiral Acids

A well-established strategy for the resolution of racemic alcohols involves their conversion into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral resolving agent, typically a chiral acid or its derivative. libretexts.orglibretexts.orglibretexts.orglibretexts.org This method leverages the principle that reacting a racemic alcohol ((R)- and (S)-1,3-diphenylpropan-1-ol) with a single enantiomer of a chiral acid (e.g., an (R,R)-acid) will produce two different diastereomers: an (R)-alcohol-(R,R)-acid ester and an (S)-alcohol-(R,R)-acid ester. These diastereomers possess different physical properties, such as solubility, melting point, and chromatographic retention times, which allows for their separation. google.comwikipedia.org

The process generally involves three key stages:

Esterification : The racemic this compound is reacted with an enantiopure chiral diacid, or more commonly, its anhydride, to form a pair of diastereomeric diesters. A prominent example of a chiral resolving agent used for this purpose is O,O'-dibenzoyl-(2R,3R)-tartaric acid anhydride. The reaction converts the two enantiomers of the alcohol into two distinct diastereomeric diester products.

Separation : The resulting mixture of diastereomeric diesters is then separated. Fractional crystallization is a common technique, exploiting the differential solubility of the diastereomers in a given solvent. wikipedia.org One diastereomer will preferentially crystallize out of the solution, allowing it to be isolated by filtration, while the other remains in the mother liquor. Alternatively, chromatographic methods such as column chromatography can be employed for separation based on the different affinities of the diastereomers for the stationary phase. tcichemicals.com

Hydrolysis : Once the diastereomers are separated, each is subjected to hydrolysis, typically under basic conditions (saponification). This step cleaves the ester bonds, liberating the enantiomerically pure alcohol from the chiral acid. libretexts.orglibretexts.org The chiral resolving agent can then be recovered and potentially reused, making the process more economical.

The effectiveness of the resolution is determined by the degree of separation achieved between the diastereomers and is quantified by the enantiomeric excess (ee) of the final alcohol product.

Representative Data for Diastereomeric Diester Resolution

The following table illustrates the expected results from a resolution experiment of racemic this compound using enantiopure O,O'-dibenzoyl-(2R,3R)-tartaric acid anhydride. The data is representative of a typical outcome for such a resolution.

| Diastereomer | Separation Method | Relative Solubility / Elution Order | Diastereomeric Ratio (after separation) | Final Product (after hydrolysis) | Enantiomeric Excess (ee) |

| (R)-alcohol-(2R,3R)-DBTA Diester | Fractional Crystallization | Less Soluble (Crystallizes first) | >98:2 | (R)-1,3-Diphenylpropan-1-ol | >98% |

| (S)-alcohol-(2R,3R)-DBTA Diester | Fractional Crystallization | More Soluble (Remains in solution) | >98:2 | (S)-1,3-Diphenylpropan-1-ol | >98% |

Mechanistic Investigations of 1,3 Diphenylpropan 1 Ol Synthesis

Reaction Pathway Elucidation in Catalytic Processes

Catalysis is central to many synthetic routes for 1,3-diphenylpropan-1-ol, offering pathways that are more efficient and selective than non-catalytic alternatives. The two primary catalytic mechanisms that have been investigated are hydrogen autotransfer and processes involving radical intermediates.

The "borrowing hydrogen" or "hydrogen autotransfer" (HAT) strategy is a powerful and atom-economical method for forming C-C bonds, including the synthesis of β-alkylated alcohols like this compound. csic.escardiff.ac.uk This process typically involves a transition-metal catalyst, such as those based on ruthenium or iridium. csic.esresearchgate.netresearchgate.net

The general mechanism proceeds through three key steps: csic.esrsc.org

Dehydrogenation: The catalyst first "borrows" hydrogen from a less reactive substrate, typically a primary or secondary alcohol, to form a reactive metal-hydride species and an oxidized intermediate, such as an aldehyde or ketone. csic.esrsc.org For instance, in the β-alkylation of a secondary alcohol (like 1-phenylethanol) with a primary alcohol (like benzyl (B1604629) alcohol), the catalyst oxidizes both alcohols to their corresponding carbonyl compounds. researchgate.netresearchgate.net

Intermediate Reaction: The highly reactive carbonyl intermediate then undergoes a subsequent reaction. In the context of this compound synthesis from 1-phenylethanol (B42297) and benzyl alcohol, this involves an aldol (B89426) condensation between the generated acetophenone (B1666503) and benzaldehyde (B42025) to form chalcone (B49325) (1,3-diphenyl-2-propen-1-one). csic.esresearchgate.net

Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the unsaturated intermediate formed in the previous step. The metal-hydride species reduces the C=C double bond of the chalcone intermediate, and subsequently the carbonyl group, to yield the final saturated alcohol, this compound. rsc.org

Ruthenium and iridium complexes are frequently employed as catalysts for this transformation. csic.esresearchgate.netcsic.es For example, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have shown high efficiency in the β-alkylation of secondary alcohols with primary alcohols. csic.escsic.es A base is often required to facilitate steps like alcohol oxidation and aldol condensation. researchgate.netresearchgate.net The choice of catalyst, base, and reaction conditions can dramatically influence the selectivity and yield of the desired product. researchgate.netcsic.es

An alternative mechanistic pathway to this compound involves the formation of radical intermediates, typically through single-electron transfer (SET) processes. This route is common in electrochemical reductions and photocatalytic reactions. uchile.clmpg.de

The initial step in these processes is the reduction of a chalcone derivative. uchile.cl This can be achieved electrochemically or through a photocatalyst activated by visible light. uchile.clrsc.org The one-electron reduction of the α,β-unsaturated ketone system of chalcone generates a radical anion. uchile.clmpg.deresearchgate.net The stability and subsequent reactivity of this radical anion are influenced by substituents on the aromatic rings. uchile.cl

Mechanistic studies have proposed several fates for this radical anion intermediate:

Dimerization: The radical anion can dimerize, leading to cyclized products like polysubstituted cyclopentanols or linear dimers. uchile.clmpg.de

Protonation and Further Reduction: The radical anion can be protonated and then undergo further reduction to form the saturated ketone (1,3-diphenylpropan-1-one), which is a direct precursor to this compound. mpg.de

Radical Coupling: In some transition-metal-free systems, a base such as t-BuONa can act as both a base and a radical initiator. researchgate.netresearchgate.netresearcher.life This process involves the deprotonation of alcohols followed by single electron transfer to generate reactive radical anions that can then couple to form the desired product. researchgate.netresearchgate.net For example, the reaction between 1-phenylethanol and benzyl alcohol can proceed via radical coupling under these conditions to yield this compound. researchgate.net

Photocatalysis using agents like ruthenium complexes or metal-free carbon nitrides can also initiate the SET process, generating the chalcone radical anion, which then participates in subsequent coupling or reduction reactions. mpg.dersc.orgnih.gov

Kinetics and Isotope Effects in Formation Reactions

Studying the kinetics and isotopic effects of a reaction provides deep insight into the rate-determining steps and the nature of bond-breaking and bond-forming events in the transition state.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. epfl.chosti.gov It involves comparing the rate of a reaction using a substrate with a heavier isotope (like deuterium (B1214612), D) to the rate with the normal isotope (hydrogen, H). A significant kH/kD value (typically >1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. epfl.chgsartor.org

In the synthesis of this compound via the reduction of chalcone, deuterium labeling studies are crucial for understanding the mechanism of C=C bond hydrogenation. For instance, in transfer hydrogenation reactions catalyzed by ruthenium complexes, performing the reaction with a deuterated hydrogen source (like CD3OD) can reveal which hydrogen atoms in the final product originate from the solvent versus other reagents. bohrium.comrsc.org

Parallel reactions using deuterated and non-deuterated reagents can determine the primary KIE. epfl.chrsc.org For the reduction of chalcone to 1,3-diphenylpropan-1-one using CH3OH versus CD3OD, a KIE value (kH/kD) of approximately 1.8 to 2.1 has been observed, suggesting that the transfer of hydrogen (or deuterium) from the alcohol is involved in the rate-determining step. rsc.org

Deuterium labeling experiments have been used to probe the stereochemistry and mechanism of C=C bond reductions catalyzed by enzymes (ene reductases) and metal complexes. polimi.itnih.gov For example, in the rhodium-catalyzed hydrogenation of enones, using D2 gas versus a deuterated solvent like CD3OD showed that the hydrogen atoms added to the α and β positions of the carbonyl group came from different sources (solvent and H2 gas, respectively), revealing a stepwise mechanism. nih.gov

These studies help differentiate between concerted and stepwise mechanisms and pinpoint the origin of the hydrogen atoms added across the double bond. polimi.itnih.gov

| Reaction | Isotopic Sources | Observed KIE (kH/kD) | Implication |

|---|---|---|---|

| Transfer Hydrogenation of Chalcone | CH3OH vs. CD3OD | ~1.8 - 2.1 rsc.org | C-H bond cleavage from the alcohol is part of the rate-determining step. rsc.org |

| Oleate Δ12 Desaturation (Analogy) | [12,12-2H2]-substrate | 7.3 ± 0.4 gsartor.org | C12-H bond cleavage is the initial and rate-limiting step. gsartor.org |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the calculation of energy profiles, the characterization of transition states, and the evaluation of proposed catalytic cycles.

DFT calculations provide a theoretical framework to understand the feasibility of proposed mechanistic pathways by calculating the energies of reactants, intermediates, transition states, and products. researchgate.netmdpi.com

For the synthesis of this compound via the hydrogen autotransfer mechanism, DFT studies have been used to:

Elucidate Catalyst Activation: Calculations can model the activation of the pre-catalyst. For instance, DFT calculations on iridium pincer complexes suggested that different pre-catalysts could converge to a common active iridium(I) hydrido species, which is the key intermediate in the borrowing hydrogen cycle. researchgate.net

Map Energy Profiles: Researchers can compute the energy barriers for each step of the catalytic cycle: alcohol dehydrogenation, aldol condensation, and subsequent hydrogenation. ruepinglab.com These calculations help identify the rate-determining step and rationalize the observed product selectivity. rsc.orgruepinglab.com

In mechanisms involving single electron transfer , DFT can be used to:

Calculate Reduction Potentials: Theoretical calculations can predict the reduction potentials of chalcone derivatives, which correlate well with experimental values obtained from cyclic voltammetry. uchile.cl

Model Radical Intermediates: DFT helps in understanding the electronic structure and stability of the radical anions formed. mpg.de

Evaluate Reaction Pathways: In the electrosynthesis of ethanol (B145695) from CO2, DFT was used to model the adsorption of related molecules (this compound, 1,3-diphenylpropan-1-one, and 3-hydroxy-1,3-diphenylpropan-1-one) on catalyst surfaces to understand how different functional groups stabilize key intermediates and steer the reaction towards a specific product. acs.org

Derivatization and Analog Synthesis of 1,3 Diphenylpropan 1 Ol

Synthesis of Substituted Diphenylpropan-1-ol Derivatives

A variety of substituted 1,3-diphenylpropan-1-ol derivatives can be synthesized through methods such as the radical coupling of aromatic alcohols. One effective, transition-metal-free approach involves the β-alkylation of 1-phenylethanol (B42297) with various substituted benzyl (B1604629) alcohols. nih.govresearchgate.net In this method, a strong base like t-BuONa acts as both a base and a radical initiator. nih.gov The reaction is typically performed in a solvent like toluene (B28343) under an inert argon atmosphere at elevated temperatures (e.g., 140 °C) for an extended period. nih.govresearchgate.net

This synthetic route demonstrates good tolerance for a range of functional groups on the benzyl alcohol, allowing for the creation of diverse phenyl-substituted propan-1-ol derivatives in moderate to excellent yields. nih.govresearchgate.net The process is considered a green chemistry approach as it utilizes stable and readily available substrates without the need for external oxidants or transition metal catalysts. nih.gov

The reaction proceeds via the cross-coupling of 1-phenylethanol and a substituted benzyl alcohol. The yield of the desired this compound derivative can be significantly high, with some reactions achieving up to 95% yield. researchgate.net

| Substituent on Benzyl Alcohol | Resulting Product | Yield (%) | Reference |

|---|---|---|---|

| None (Benzyl alcohol) | This compound | 95 | researchgate.net |

| 4-Methyl | 1-Phenyl-3-(p-tolyl)propan-1-ol | 81 | nih.gov |

| 4-Methoxy | 3-(4-Methoxyphenyl)-1-phenylpropan-1-ol | 72 | nih.gov |

| 4-Fluoro | 3-(4-Fluorophenyl)-1-phenylpropan-1-ol | 65 | nih.gov |

| 4-Chloro | 3-(4-Chlorophenyl)-1-phenylpropan-1-ol | 63 | nih.gov |

| 4-(Trifluoromethyl) | 1-Phenyl-3-(4-(trifluoromethyl)phenyl)propan-1-ol | 58 | nih.gov |

Formation of 1,3-Diphenylpropan-1-one Derivatives as Precursors or Analogs

1,3-Diphenylpropan-1-one and its derivatives are key compounds that serve both as precursors for the synthesis of this compound and as important structural analogs in their own right. csic.es A primary method for their synthesis involves the hydrogenation of chalcones (1,3-diphenyl-2-propen-1-ones). csic.esrsc.org This reduction of the carbon-carbon double bond is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. csic.es

The chalcone (B49325) precursors themselves are generally prepared through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). google.com This two-step sequence—condensation followed by hydrogenation—provides a versatile route to a wide array of substituted 1,3-diphenylpropan-1-one derivatives. csic.es For instance, monohydroxy dimethoxychalcones can be prepared by condensing 2,5-dimethoxyacetophenone with hydroxybenzaldehydes, which are then hydrogenated to the corresponding propan-1-ones. csic.es These ketone derivatives can subsequently be converted to the final alcohol products if desired.

| Starting Materials (Acetophenone & Benzaldehyde Derivatives) | Intermediate Chalcone | Final 1,3-Diphenylpropan-1-one Product | Reference |

|---|---|---|---|

| Acetophenone, Benzaldehyde | Chalcone (1,3-Diphenyl-2-propen-1-one) | 1,3-Diphenylpropan-1-one | rsc.org |

| 2,5-Dimethoxyacetophenone, 4-Hydroxybenzaldehyde | (E)-1-(2,5-Dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 1-(2,5-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | csic.es |

| 2,5-Dimethoxyacetophenone, 2-Hydroxybenzaldehyde | (E)-1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propan-1-one | csic.es |

Furthermore, these ketone scaffolds can be used to synthesize other complex heterocyclic structures. For example, 1,3-diphenylpropane-1,3-dione (B8210364) can be reacted with hydrazine (B178648) to produce 3,5-diphenyl pyrazole (B372694) derivatives. researchgate.netnih.gov

Transformation into Other Functionalized Diphenylpropane Scaffolds

The this compound framework is a valuable starting point for synthesizing more complex molecules with different functionalities. The inherent structure can be modified to create diverse chemical scaffolds, including important pharmacophores like 1,3-amino alcohols. sioc-journal.cn

The synthesis of 1,3-amino alcohols is a significant area of organic chemistry due to their presence in many bioactive molecules. sioc-journal.cn A highly stereoselective method to produce both syn- and anti-1,3-amino alcohols can be achieved from a common intermediate derived from a ketone precursor. acs.org

The process begins with the formation of a β-hydroxy N-sulfinyl imine. This is accomplished by deprotonating an N-sulfinyl ketimine with a strong base like lithium diisopropylamide (LDA) to form a metalloenamine, which then reacts with an aldehyde. acs.org The resulting β-hydroxy N-sulfinyl imine can then be diastereoselectively reduced to yield either the syn- or anti-1,3-amino alcohol. The choice of reducing agent is critical for controlling the stereochemical outcome. acs.org

Reduction with catecholborane selectively produces the syn -1,3-amino alcohol. acs.org

Reduction with lithium triethylborohydride (LiBHEt₃) selectively produces the anti -1,3-amino alcohol. acs.org

This method provides excellent diastereomeric ratios (dr), often exceeding 95:5, and the N-sulfinyl group can be readily removed under acidic conditions to yield the free amino alcohol. acs.org This strategy highlights how the diphenylpropane backbone can be functionalized into the valuable 1,3-amino alcohol scaffold with precise stereochemical control.

| β-Hydroxy N-sulfinyl imine Precursor | Reducing Agent | Major Diastereomer Formed | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (S,E)-N-(1,3-dihydroxy-1,3-diphenylpropylidene)-2-methylpropane-2-sulfinamide | Catecholborane | syn-1,3-Amino alcohol | >95:5 | acs.org |

| (S,E)-N-(1,3-dihydroxy-1,3-diphenylpropylidene)-2-methylpropane-2-sulfinamide | LiBHEt₃ | anti-1,3-Amino alcohol | >95:5 | acs.org |

Applications of 1,3 Diphenylpropan 1 Ol in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The 1,3-diphenylpropane (B92013) framework, particularly when functionalized with hydroxyl or amino groups, serves as a versatile chiral building block. Its stereogenic centers provide a template for introducing chirality into larger, more complex molecules, which is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. The synthesis of (1S,2S,3R)-3-(1H-indol-3-yl)-2-amino-1,3-diphenylpropan-1-ol serves as a notable example of its role as an intermediate. This compound is a key precursor in a four-step synthetic pathway to create chiral 1-substituted-tetrahydro-β-carbolines, which are analogs of natural alkaloids. rsc.org

Intermediate in Natural Product Synthesis

The utility of 1,3-diphenylpropan-1-ol and its analogs extends to the synthesis of various natural products and biologically active molecules. Chiral 1,3-amino alcohols are prevalent motifs in numerous natural products and pharmaceuticals. acs.org A key example is the synthesis of (1S,2S,3R)-3-(1H-indol-3-yl)-2-amino-1,3-diphenylpropan-1-ol. This specific compound was synthesized as a Friedel–Crafts/Henry adduct and subsequently reduced to the amino alcohol. It serves as a critical intermediate in a multi-step synthesis of chiral 1-substituted-tetrahydro-β-carbolines, a class of compounds with significant biological activity. rsc.org The synthesis involved reacting 1H-indole with a nitroalkene and an aldehyde in the presence of a chiral copper catalyst to produce the initial adduct with high enantiomeric excess (97-99% ee), which was then reduced using zinc powder to yield the target amino alcohol intermediate. rsc.org

Ligand Development from this compound Derivatives

The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. Chiral 1,3-amino alcohols, a class of compounds that includes derivatives of this compound, have been extensively explored as effective ligands for a variety of metal-catalyzed enantioselective reactions. acs.orgunr.edu.arconicet.gov.ar Their ability to form stable chelate complexes with metal centers allows for the creation of a well-defined chiral environment around the catalytic site, which is essential for inducing high levels of stereoselectivity. scirp.org The synthesis of N-(3,3-diphenylpropyl)aminoalkyl esters has been reported, demonstrating the direct use of the diphenylpropyl scaffold in creating potential ligands. jst.go.jp

Chiral Ligands for Asymmetric Catalysis

Chiral 1,3-amino alcohols are valuable precursors for ligands used in asymmetric catalysis. unr.edu.arconicet.gov.ar These ligands can be synthesized from various chiral starting materials, and their effectiveness often depends on the specific substitution pattern on both the alcohol and amine functionalities. unr.edu.ar While many studies focus on ligands derived from readily available chiral pools like carbohydrates or camphor, the principles apply broadly to other chiral scaffolds. conicet.gov.arscirp.org The synthesis of these ligands often involves straightforward chemical transformations, allowing for the creation of a family of related ligands whose catalytic performance can be systematically evaluated and optimized for a specific chemical transformation. conicet.gov.ar

Application in Enantioselective Alkylation Reactions

A significant application of chiral ligands derived from 1,3-amino alcohols is in the enantioselective addition of organometallic reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. Specifically, these ligands have been successfully employed in the asymmetric alkylation of aldehydes.

In one study, a series of novel chiral 1,3-amino alcohols were synthesized and tested as catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). unr.edu.arconicet.gov.ar This reaction produces the chiral alcohol, 1-phenyl-1-propanol. The effectiveness of the catalysis was found to be dependent on the structure of the amino alcohol ligand and the amount of catalyst used. For example, using one epimeric 1,3-aminoalcohol, increasing the catalyst loading from 5 mol% to 20 mol% improved both the yield (from 40% to 94%) and the enantioselectivity (from 32% to 54% ee). unr.edu.ar The use of a related epimeric amino alcohol under optimized conditions yielded the product with an enantiomeric excess of 74%. unr.edu.arconicet.gov.ar

The results from these studies demonstrate that ligands based on the 1,3-amino alcohol framework can effectively induce chirality in alkylation reactions.

Table 1: Enantioselective Diethylzinc Addition to Benzaldehyde Catalyzed by Chiral 1,3-Aminoalcohols Data sourced from a study on 1,3-aminoalcohols derived from levoglucosenone (B1675106). unr.edu.ar

| Entry | Catalyst (mol %) | Yield (%) | ee (%) |

| 1 | 5 | 40 | 32 |

| 2 | 10 | 70 | 44 |

| 3 | 20 | 94 | 54 |

| 4 | 30 | 90 | 50 |

Analytical Methodologies for 1,3 Diphenylpropan 1 Ol Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,3-Diphenylpropan-1-ol. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of this compound.

In ¹H NMR spectra of this compound, the aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.17-7.34 ppm. rsc.org The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) resonates as a triplet at approximately δ 4.66 ppm. rsc.org The methylene (B1212753) protons adjacent to this carbinol carbon and the other phenyl group appear as multiplets in the regions of δ 2.59-2.76 ppm and δ 1.95-2.17 ppm, respectively. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Although specific data for this compound is not detailed in the provided search results, related structures like 3-hydroxy-1,3-diphenylpropan-1-one (B8639201) show characteristic signals for the phenyl carbons and the propanone backbone, which can be extrapolated to understand the spectrum of this compound. semanticscholar.org For instance, the carbon atoms of the phenyl rings would be expected to resonate in the aromatic region (approximately 125-145 ppm), while the carbons of the propane (B168953) chain would appear at higher field.

¹H NMR Data for this compound and Related Compounds

| Compound | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of Carbinol Proton (ppm) | Solvent |

|---|---|---|---|

| This compound | 7.17-7.34 (m, 10H) | 4.66 (t, J = 6.4 Hz, 1H) | CDCl₃ |

| 1-(4-Chlorophenyl)-3-phenylpropan-1-ol | 7.18-7.34 (m, 9H) | 4.66-4.69 (m, 1H) | CDCl₃ |

| 1-(4-Methoxyphenyl)-3-phenylpropan-1-ol | 6.87-7.30 (m, 9H) | 4.60-4.63 (m, 1H) | CDCl₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

Mass Spectrometry (GC-MS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analysis. In GC-MS, the compound is first separated from a mixture using gas chromatography and then directly introduced into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₅H₁₆O), which is approximately 212.29 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable technique, particularly for compounds that are not easily volatilized for GC-MS. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. This method is often used in conjunction with liquid chromatography (LC-MS). nih.gov For this compound, ESI-MS would typically show a protonated molecule [M+H]⁺ at m/z 213 or a sodiated molecule [M+Na]⁺ at m/z 235.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound exhibits characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. docbrown.info The presence of the aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol group usually appears in the fingerprint region, between 1000 and 1260 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (alcohol) | ~3200-3600 | Broad, stretching |

| C-H (aromatic) | >3000 | Stretching |

| C=C (aromatic) | ~1450-1600 | Stretching |

| C-O (alcohol) | ~1000-1260 | Stretching |

Data compiled from general IR spectroscopy principles. docbrown.info

Chromatographic Analysis for Purity and Yield Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity and the yield of a synthesis. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound research, GC is frequently used to monitor the progress of a reaction and to determine the purity of the final product. rsc.org The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification when compared to a known standard. By integrating the peak area in the chromatogram, the relative amount of this compound in a mixture can be quantified, which is crucial for calculating the reaction yield. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of reaction mixtures. sigmaaldrich.com A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, the components of the mixture separate based on their polarity. The position of the this compound spot, visualized under UV light or with a staining agent, can be compared to that of a standard to confirm its presence. sigmaaldrich.com The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. TLC is an invaluable tool for quickly assessing the completion of a reaction and for identifying the appropriate solvent system for purification by column chromatography. nih.govsigmaaldrich.com

Column Chromatography (Silica Gel)

Column chromatography is a fundamental purification technique used extensively in organic synthesis to isolate specific compounds from a mixture. guidechem.com The principle of this method hinges on the differential adsorption of components onto a solid stationary phase, typically silica gel, while a liquid mobile phase, the eluent, flows through the column. researchgate.net Polar compounds exhibit stronger interactions with the polar silica gel, which contains surface hydroxyl groups capable of forming hydrogen bonds, and therefore travel down the column more slowly than non-polar compounds. guidechem.comresearchgate.net

In the context of this compound synthesis, column chromatography using silica gel is a standard method for purification. Research has demonstrated the successful purification of this compound using a mobile phase composed of a mixture of hexane (B92381) and ethyl acetate. The crude product is loaded onto a column packed with silica gel, and the eluent mixture is passed through, allowing for the separation of the desired alcohol from reactants and byproducts.

The selection of the eluent system is critical for achieving effective separation. guidechem.com Often, thin-layer chromatography (TLC) is used as a preliminary analytical tool to determine the optimal solvent ratio that provides the best separation, with a target Rf value typically around 0.35 for the compound of interest. libretexts.org For separations that are particularly challenging, a gradient elution technique may be employed, where the polarity of the mobile phase is gradually increased over the course of the separation to improve resolution. rochester.edu Flash chromatography, a variation that uses pressure to accelerate the solvent flow, is frequently used to expedite the purification process. ucsb.edu

Table 1: Reported and Representative Conditions for Column Chromatography Purification

| Compound | Stationary Phase | Eluent (Mobile Phase) | Technique |

|---|---|---|---|

| This compound | Silica Gel | Ethyl acetate-Hexane | Standard Column Chromatography |

| 1,3-Diarylpropane-1-one Derivatives | Silica Gel | Hexane-Ethyl acetate | Standard Column Chromatography |

| Feruloyl Glycerols | Silica Gel (RediSep Rf Gold) | Hexane-Acetone (Gradient) | Flash Chromatography |

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical tools for assessing the purity of compounds and quantifying their presence in a mixture. These techniques operate on the same principles as column chromatography but utilize high pressure to pass the mobile phase through a column packed with much smaller particles, leading to significantly higher resolution and sensitivity. youtube.com UPLC, in particular, employs columns with sub-2 µm particle sizes, which results in faster analysis times, reduced solvent consumption, and greater peak separation efficiency compared to traditional HPLC.

For aromatic alcohols like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. wikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and a miscible organic solvent such as acetonitrile (B52724) or methanol (B129727). youtube.comwikipedia.org Hydrophobic molecules, like this compound, interact more strongly with the non-polar stationary phase and are retained longer, with elution achieved by increasing the proportion of the organic solvent in the mobile phase. sielc.com

While specific, detailed HPLC or UPLC methods for this compound are not extensively published, a typical method can be outlined based on the analysis of similar aromatic compounds. A C18 column is a standard choice for the stationary phase due to its versatility in separating a wide range of organic molecules. chromatographyonline.com The mobile phase would likely involve a gradient elution, starting with a higher percentage of aqueous solvent and increasing the organic modifier (acetonitrile or methanol) to elute the compound. sielc.com Detection is commonly performed using a UV detector, as the phenyl groups in this compound absorb UV light.

Table 2: Representative Parameters for HPLC/UPLC Analysis of Aromatic Alcohols

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) or UPLC |

| Stationary Phase/Column | C18 (Octadecylsilane), PFP (Pentafluorophenyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with additives (e.g., formic acid, ammonium (B1175870) formate) |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC); 0.2 - 0.6 mL/min (UPLC) |

| Detection | UV (e.g., at 254 nm or 255 nm) |

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes for 1,3-Diphenylpropan-1-ol

The development of environmentally friendly and economically viable synthetic methods for this compound is a key area of ongoing research. Traditional methods often rely on expensive reagents and harsh reaction conditions, prompting the exploration of greener alternatives. google.com

A promising approach involves the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohols under transition-metal-free conditions. researchgate.net This method offers a simple, benign, and efficient pathway to synthesize 1,3-diphenylpropan-1-ols, avoiding the use of harmful alkyl halides. researchgate.net Another innovative and sustainable method utilizes p-substituted 1-phenylethanol and p-substituted benzyl alcohol as raw materials. google.com This process is advantageous due to its simplicity, low production cost, and reduced environmental impact, as it simplifies purification and post-treatment processes. google.com

Future research will likely focus on optimizing these green methodologies, exploring a wider range of starting materials, and further reducing the environmental footprint of the synthesis process. The goal is to develop scalable and industrially applicable routes that are both sustainable and cost-effective.

Exploration of New Catalytic Systems and Their Mechanistic Underpinnings

Catalysis plays a pivotal role in the synthesis of this compound, and the discovery of new, more efficient catalytic systems is a major research thrust. Current methods employ a variety of catalysts, from simple bases to complex organometallic compounds.

One patented method describes a catalytic reaction between benzaldehyde (B42025) and acetophenone (B1666503) using dibenzylamine (B1670424) trifluoroacetate (B77799) and a catalyst such as L-proline or D-proline. google.com This is followed by a Huang Minlon reduction to yield this compound. google.com This method is noted for its simple operation and low cost. google.com Another approach uses a ferrocene (B1249389) formaldehyde (B43269) catalyst with an alkali like NaOH. google.com

Recent studies have also explored the use of iridium complexes. For example, iridium(I) complexes have been shown to efficiently catalyze the β-alkylation of secondary alcohols with primary alcohols. researchgate.net Mechanistic studies suggest that these reactions may proceed through a borrowing hydrogen mechanism, involving the activation of the alcohol through dearomatization of a pyridine (B92270) ring. researchgate.net

Future investigations will likely focus on designing and synthesizing novel catalysts with higher activity, selectivity, and stability. A deeper understanding of the reaction mechanisms, aided by techniques like in-situ monitoring and computational studies, will be crucial for the rational design of next-generation catalysts.

Expansion of Stereoselective Synthesis Methodologies

The stereochemistry of this compound is of great interest, particularly for its applications in medicine where specific stereoisomers often exhibit desired biological activity. Consequently, the development of stereoselective synthetic methods is a critical area of research.

One approach to achieving optical purity involves the use of chiral catalysts. For instance, the use of L-proline or D-proline as a catalyst in the reaction of benzaldehyde and acetophenone can lead to the preparation of products with specific optical purity. google.com Another strategy for stereoselective synthesis involves the use of chiral auxiliaries or asymmetric catalysis.

Future research in this area will likely focus on the development of more efficient and versatile stereoselective methods. This includes the design of new chiral catalysts, the exploration of novel asymmetric transformations, and the optimization of reaction conditions to achieve high enantiomeric and diastereomeric excesses. The ability to selectively synthesize any desired stereoisomer of this compound will be a significant advancement in the field.

Identification of Novel Applications in Medicinal Chemistry and Materials Science

Derivatives of this compound have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. google.com These compounds have been investigated for their potential use as immunosuppressants, for the prevention and treatment of neurodegenerative diseases, as anticoagulants, and as antibacterial agents. google.comgoogle.com

Recent research has focused on the design and synthesis of new derivatives with enhanced cytotoxic effects against cancer cells. For example, β-aryl-β-mercapto ketones based on the 1,3-diphenylpropan-1-one scaffold have shown high cytotoxic activity against human breast cancer cell lines. nih.gov Additionally, certain 1,3-diphenylpropan-1-one derivatives have been identified as allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors, exhibiting analgesic and antioxidant properties. researchgate.net The 1,3-diphenyl-3-(phenylamino)propan-1-one structure has also been explored for developing selective COX-2 inhibitors as potential anticancer agents. researchgate.net

In the realm of materials science, the unique structural features of this compound and its derivatives could be exploited for the development of new materials with interesting optical, electronic, or mechanical properties. However, current research is more heavily focused on medicinal applications.

Future research will undoubtedly continue to explore the vast chemical space around the this compound core to identify new compounds with potent and selective biological activities. This will involve a combination of chemical synthesis, biological screening, and structure-activity relationship studies. The exploration of this compound's potential in materials science remains a largely untapped area with significant potential for future discoveries.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling has become an indispensable tool in modern chemical research, and its application to the study of this compound is poised to accelerate progress in this field.

Computational methods, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms and predict the reactivity of different substrates and catalysts. researchgate.net For instance, DFT calculations have been employed to understand the activation of iridium-based catalysts in the β-alkylation of alcohols. researchgate.net Molecular docking studies are also being used to predict the binding of 1,3-diphenylpropan-1-one derivatives to biological targets, such as proteins, which can guide the design of new therapeutic agents. nih.gov

Future applications of computational modeling in this area are expected to become more sophisticated. Advanced modeling techniques could be used to:

Predict the outcome of reactions with high accuracy, reducing the need for extensive experimental screening.

Design novel catalysts with optimized properties for specific transformations.

Simulate the interaction of this compound derivatives with biological systems to predict their efficacy and potential off-target effects.